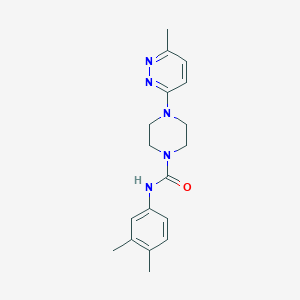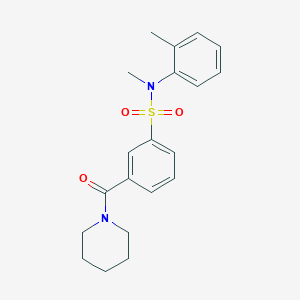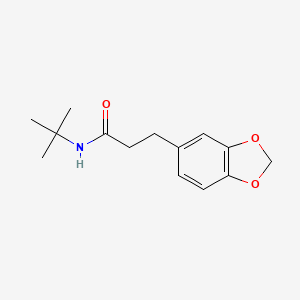![molecular formula C15H14N2O5 B4461063 4-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4461063.png)
4-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}morpholine
Descripción general
Descripción
4-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAM-15 and is a mitochondrial uncoupler that can modulate mitochondrial function.
Mecanismo De Acción
The mechanism of action of 4-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}morpholine involves the modulation of mitochondrial function. The compound acts as a mitochondrial uncoupler, which means that it can disrupt the coupling between the electron transport chain and ATP synthesis. This leads to an increase in mitochondrial respiration and a decrease in ATP production. The uncoupling effect of 4-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}morpholine can lead to the activation of AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}morpholine have been extensively studied. The compound has been shown to increase oxygen consumption and mitochondrial respiration. It has also been shown to activate AMPK, which can lead to an increase in glucose uptake and fatty acid oxidation. Additionally, 4-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}morpholine has been found to induce autophagy, which is a process that involves the degradation of damaged or dysfunctional cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}morpholine in lab experiments is its ability to modulate mitochondrial function. This can be useful in studying various cellular processes that are dependent on mitochondrial function, such as energy metabolism and apoptosis. However, one of the limitations of using this compound is its potential toxicity. High concentrations of 4-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}morpholine can lead to mitochondrial dysfunction and cell death.
Direcciones Futuras
There are several future directions for the study of 4-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}morpholine. One potential direction is the development of more potent and selective mitochondrial uncouplers. Another direction is the investigation of the compound's potential therapeutic applications in various diseases, such as cancer, neurodegenerative diseases, and metabolic disorders. Additionally, further research is needed to determine the optimal dosages and toxicity levels of 4-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}morpholine for use in lab experiments.
Aplicaciones Científicas De Investigación
4-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}morpholine has been extensively studied for its potential applications in various scientific fields. The compound has been shown to have anti-cancer properties and has been used in cancer research to inhibit tumor growth. It has also been used in neurodegenerative disease research as a potential therapeutic agent. Additionally, 4-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}morpholine has been studied for its potential use in treating metabolic disorders and obesity.
Propiedades
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-15(17-3-5-19-6-4-17)11-8-13(22-16-11)10-1-2-12-14(7-10)21-9-20-12/h1-2,7-8H,3-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUNGFDRCQAZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluorophenyl)-4-[(2-methyl-1,3-oxazol-4-yl)carbonyl]piperazine](/img/structure/B4460980.png)
![N-(3-methylphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4461003.png)
![N-{3-chloro-4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B4461006.png)

![1-(ethylsulfonyl)-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B4461015.png)


![4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N,N-dimethylbenzamide](/img/structure/B4461023.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B4461034.png)
![N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenesulfonamide](/img/structure/B4461041.png)
![N-(2-methoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461049.png)
![6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B4461050.png)

